molecular formula C25H22N2O3 B7694450 N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide

N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide

Cat. No. B7694450
M. Wt: 398.5 g/mol
InChI Key: KIOFWHORUSFMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide, also known as 3-Hydroxy-2-methoxy-N-((m-tolyl) methyl) quinoline-4-carboxamide or HMQC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

HMQC exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins, including HDAC6, MMP-9, and STAT3. By inhibiting these proteins, HMQC can prevent cancer cell proliferation, reduce inflammation, and promote neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that HMQC has a variety of biochemical and physiological effects, including reducing cancer cell proliferation, inducing apoptosis, reducing inflammation, and promoting neuroprotection. HMQC has also been shown to have minimal toxicity and side effects, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HMQC in lab experiments is its high specificity and potency. However, one limitation is that HMQC may not be effective in all disease models, and further research is needed to determine its efficacy in different disease contexts.

Future Directions

There are several future directions for HMQC research, including exploring its potential as a therapeutic agent in different disease models, optimizing its chemical structure for improved efficacy, and developing new drug delivery methods to improve its bioavailability.
In conclusion, HMQC is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its high specificity and potency, combined with minimal toxicity and side effects, make it a promising candidate for drug development. Further research is needed to explore its efficacy in different disease contexts and optimize its chemical structure for improved efficacy.

Synthesis Methods

HMQC can be synthesized through a multi-step process involving the reaction of 3-hydroxy-2-methoxybenzaldehyde with 2-aminomethylquinoline, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized to produce high yields and purity of HMQC.

Scientific Research Applications

HMQC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that HMQC inhibits the activity of certain enzymes and proteins that are involved in disease progression, making it a promising candidate for drug development.

properties

IUPAC Name

2-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-8-7-10-20(14-17)27(25(29)21-11-4-6-13-23(21)30-2)16-19-15-18-9-3-5-12-22(18)26-24(19)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOFWHORUSFMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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